![molecular formula C17H18N4O2S B2498807 7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one CAS No. 1021212-39-4](/img/structure/B2498807.png)

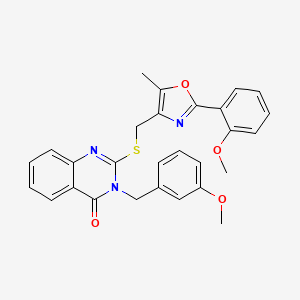

7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their complex structures and potential pharmacological activities. It is characterized by its unique molecular framework which includes pyrido, thieno, and pyrimidinone moieties.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical processes. For instance, a method reported by Davoodnia et al. (2008) involves heterocyclization, nucleophilic displacement, and cyclocondensation steps to synthesize pyrido and thieno derivatives (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Similarly, Chen and Liu (2019) described base-catalyzed reactions and aza-Wittig reactions for synthesizing related tetrahydropyrido thieno pyrimidinones (Chen & Liu, 2019).

Molecular Structure Analysis

The molecular structure of this compound features a fused ring system. The presence of pyrido, thieno, and pyrimidinone rings suggests a rigid and planar structure, which is crucial for its chemical properties and interactions. The crystal structure studies by Chen and Liu (2019) on similar compounds show the impact of structural modifications on the molecular geometry and conformation (Chen & Liu, 2019).

Chemical Reactions and Properties

Compounds in this class typically undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and base-catalyzed cyclizations. These reactions are influenced by the presence of reactive functional groups in the molecule.

Physical Properties Analysis

While specific data on the physical properties of 7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is not available, related compounds often exhibit properties like moderate to high melting points and stability under normal conditions, as seen in the research by Shi et al. (2018) (Shi et al., 2018).

Applications De Recherche Scientifique

Cholinesterase and Aβ-Aggregation Inhibition

Compounds with structural similarities to 7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one have been designed and synthesized for their dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. These compounds target multiple pathological routes in Alzheimer's disease (AD) by inhibiting cholinesterase activity and Aβ aggregation, indicating potential applications in the development of AD therapeutics (Mohamed et al., 2011).

Histamine H4 Receptor Antagonism

Research into 2-aminopyrimidines, a class to which our compound is closely related, has led to the identification of potent ligands for the histamine H4 receptor (H4R), demonstrating anti-inflammatory and antinociceptive activities. This suggests possible applications in developing treatments for inflammation and pain (Altenbach et al., 2008).

Antimicrobial Activity

Derivatives of the thienopyrimidinone structure have been synthesized and tested for antimicrobial activity, indicating potential for the development of new antimicrobial agents. This research underscores the utility of thienopyrimidinone derivatives in addressing microbial resistance and developing novel antibiotics (Gein et al., 2009).

Anticancer Activity

Novel compounds with the thieno[2,3-d]pyrimidine backbone have been synthesized and evaluated for their anticancer activity. These studies highlight the potential for thieno[2,3-d]pyrimidine derivatives in cancer research, particularly in the synthesis of compounds with anti-proliferative properties against cancer cell lines (Ismail et al., 2017).

Anti-Inflammatory and Analgesic Activities

Thienopyrimidine derivatives have also been studied for their anti-inflammatory and analgesic activities, offering insights into their potential as non-ulcerogenic anti-inflammatory drugs. This suggests applications in developing safer alternatives to traditional NSAIDs, which are often associated with gastrointestinal side effects (El-Gazzar et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

12-methyl-5-(4-methylpiperazine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11-3-4-14-18-15-12(16(22)21(14)10-11)9-13(24-15)17(23)20-7-5-19(2)6-8-20/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPBAHYAEURDES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)

![(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2498732.png)

![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)

![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)

![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)